molecular formula C22H19N3O4S B2897600 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795301-81-3

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2897600
CAS No.: 1795301-81-3
M. Wt: 421.47
InChI Key: PSKDDCCBAJOFKS-UHFFFAOYSA-N
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Description

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a benzoxazole moiety, a piperidine ring, and a thiazolidine-2,4-dione structure

Scientific Research Applications

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Isoxazoles are found in many biologically active compounds and drugs, suggesting that they can interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, and more. Further studies could also aim to optimize its synthesis and characterize its properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzoxazole moiety. Benzoxazoles can be synthesized using 2-aminophenol and aldehydes under various conditions, including reflux in water with catalysts like magnetic solid acid nanocatalysts . The piperidine ring can be introduced through nucleophilic substitution reactions, and the thiazolidine-2,4-dione structure can be formed via cyclization reactions involving thiourea and α-haloketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions can vary widely, from room temperature to high temperatures, and may involve solvents like water, ethanol, or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Properties

IUPAC Name

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-19-13-30-22(28)25(19)16-8-10-24(11-9-16)21(27)15-6-7-18-17(12-15)20(29-23-18)14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKDDCCBAJOFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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